![molecular formula C19H29NO3 B14444372 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol CAS No. 76626-28-3](/img/structure/B14444372.png)
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenol group attached to a spirocyclic system, which includes a dioxaspirodecane ring and a butyl(methyl)amino substituent. The presence of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the dioxaspirodecane ring.
Introduction of the Amino Group: The next step involves the introduction of the butyl(methyl)amino group. This can be accomplished through a nucleophilic substitution reaction, where a suitable amine reacts with the spirocyclic intermediate.
Attachment of the Phenol Group: The final step involves the attachment of the phenol group to the spirocyclic system. This can be achieved through a coupling reaction, such as a Friedel-Crafts alkylation, where the phenol reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The spirocyclic system can participate in addition reactions, such as hydrogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.
Addition: Addition reactions may require catalysts such as palladium on carbon (Pd/C) or borane (BH3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or primary amines.
Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.
Addition: Hydrogenated or hydroborated spirocyclic compounds.
科学研究应用
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The spirocyclic system can modulate the compound’s overall conformation, affecting its binding affinity and specificity. The butyl(methyl)amino group can participate in ionic interactions with negatively charged residues on proteins, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Diethyl malonate: A diester of malonic acid used in the synthesis of barbiturates and other compounds.
Sulfur compounds: Compounds containing sulfur, which can form stable compounds with various elements.
Glutaminase Inhibitor, Compound 968: An inhibitor of mitochondrial glutaminase activity, used in cancer research.
Uniqueness
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
76626-28-3 |
|---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
3-[8-[butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl]phenol |
InChI |
InChI=1S/C19H29NO3/c1-3-4-12-20(2)18(16-6-5-7-17(21)15-16)8-10-19(11-9-18)22-13-14-23-19/h5-7,15,21H,3-4,8-14H2,1-2H3 |
InChI 键 |
DZHRXDPIIDGNHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C1(CCC2(CC1)OCCO2)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


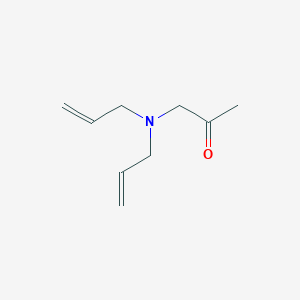
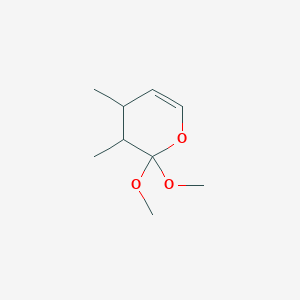
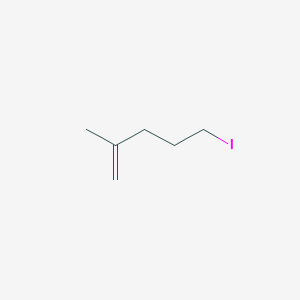
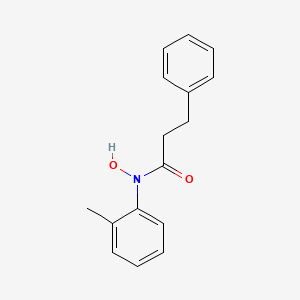


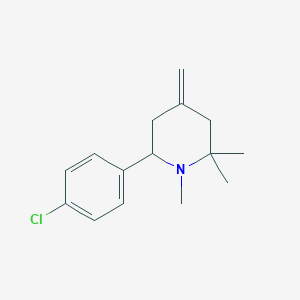
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)



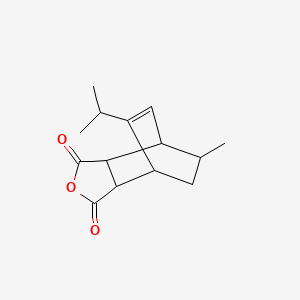

![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
